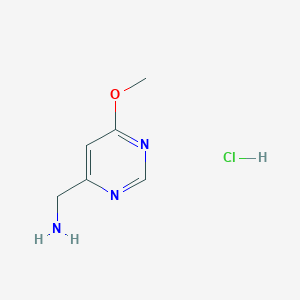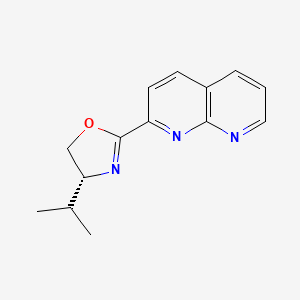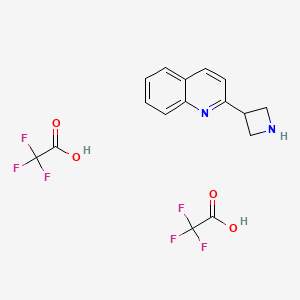![molecular formula C12H8BClO3 B8193585 (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B8193585.png)
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is an organoboron compound with the molecular formula C12H8BClO3 and a molecular weight of 246.45 g/mol . This compound is part of the dibenzofuran family, which is known for its aromatic structure and stability. It is used in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary but typically range from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxygenated derivatives
Reduction: Reduction reactions can yield different hydrogenated products
Substitution: Commonly undergoes electrophilic substitution reactions due to the presence of the boronic acid group
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of pharmaceuticals and bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group is known for its ability to form stable complexes with various substrates, facilitating the formation of new carbon-carbon bonds. This property is particularly exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group interacts with a palladium catalyst to form a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid: Another boronic acid derivative with similar applications in organic synthesis.
Phenylboronic acid: A simpler boronic acid used in various coupling reactions.
4-Chlorophenylboronic acid: Similar in structure but with different reactivity due to the position of the chlorine atom.
Uniqueness
(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to its specific structure, which combines the stability of the dibenzofuran core with the reactivity of the boronic acid group. This combination makes it particularly useful in the synthesis of complex aromatic compounds and in applications requiring high stability and reactivity .
Propriétés
IUPAC Name |
(8-chlorodibenzofuran-1-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BClO3/c14-7-4-5-10-8(6-7)12-9(13(15)16)2-1-3-11(12)17-10/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMNTXHMHALHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8193521.png)



![(R)-3H-Spiro[benzofuran-2,4'-piperidin]-3-amine dihydrochloride](/img/structure/B8193537.png)

![7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8193556.png)


![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B8193570.png)

![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8193592.png)
